molecular formula C8H9NO2 B6153629 CYCLOPROPANECARBOXYLIC ACID, 1-CYANO-2-ETHENYL-, METHYL ESTER, Mixture of diastereomers CAS No. 88326-59-4

CYCLOPROPANECARBOXYLIC ACID, 1-CYANO-2-ETHENYL-, METHYL ESTER, Mixture of diastereomers

Cat. No.: B6153629
CAS No.: 88326-59-4
M. Wt: 151.16 g/mol
InChI Key: GSLOQSICLLNPJE-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-cyano-2-ethenyl-, methyl ester, mixture of diastereomers, is a complex organic compound characterized by its cyclopropane ring and ester functional group. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropanecarboxylic acid and an appropriate cyano-ethenyl compound.

  • Esterification Reaction: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Purification: The resulting mixture is purified to separate the diastereomers, often using techniques like column chromatography or recrystallization.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.

  • Catalyst Optimization: The choice of catalyst and reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the cyano group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: The ethenyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent.

Major Products Formed:

  • Oxidation: Cyclopropanecarboxylic acid, 1-cyano-2-ethenyl-, carboxylic acid.

  • Reduction: Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester.

  • Substitution: Various halogenated derivatives of the ethenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The cyano group can interact with enzymes and receptors, while the cyclopropane ring can disrupt cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid, 2-cyano-1-ethenyl-, methyl ester

  • Cyclopropanecarboxylic acid, 2-methylene-, methyl ester

Uniqueness: The presence of the cyano group at the 1-position and the ethenyl group at the 2-position distinguishes this compound from its similar counterparts

Properties

CAS No.

88326-59-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 1-cyano-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-6-4-8(6,5-9)7(10)11-2/h3,6H,1,4H2,2H3

InChI Key

GSLOQSICLLNPJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1C=C)C#N

Purity

95

Origin of Product

United States

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